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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154

Introduction

YKL-04-085 is a small molecule inhibitor demonstrating significant broad-spectrum antiviral
activity, particularly against RNA viruses such as Dengue virus (DENV).[1][2][3] Derived from
the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, YKL-04-085 has been chemically
optimized to eliminate kinase activity while retaining potent antiviral properties.[1][2][3] This
makes it a valuable tool for virology research and a potential candidate for therapeutic
development. Its mechanism of action lies in the potent inhibition of viral translation, a critical
step in the viral replication cycle.[1][2][3]

Mechanism of Action

Unlike its predecessor QL47, YKL-04-085 is devoid of any significant kinase inhibitory activity,
as confirmed by screening against a large panel of kinases.[1] Its antiviral effect is attributed to
the inhibition of viral protein synthesis.[1][2][3][4] This targeted activity on viral translation
provides a significant therapeutic window, with cellular antiviral activity observed at
concentrations 35-fold lower than those causing host cell proliferation inhibition.[1][2][3]

Antiviral Spectrum

YKL-04-085 has demonstrated potent activity against Dengue virus (DENV), a member of the
Flaviviridae family.[1] Its efficacy against other RNA viruses has also been suggested,
positioning it as a broad-spectrum antiviral agent.[1][2][3]
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Quantitative Data Summary

The antiviral potency and cytotoxicity of YKL-04-085 have been quantified in cell-based
assays. The following table summarizes the key data points for its activity against Dengue virus
serotype 2 (DENV2).

Parameter Value Cell Line Virus Reference
IC90 0.555 uM Not Specified DENV2 [1]
CC50 20 pM Not Specified - [5]
Therapeutic N
) >35-fold Not Specified DENV2 [1]
Window
Applications

 Virology Research: Studying the mechanisms of viral translation and replication.

e Drug Discovery: Serving as a lead compound for the development of novel antiviral
therapeutics with a host-oriented mechanism.

e Assay Standard: Acting as a positive control in cell-based antiviral screening assays.

Experimental Protocols

This section provides a detailed protocol for evaluating the antiviral activity of YKL-04-085
against RNA viruses, such as Dengue virus, using a cell-based cytopathic effect (CPE)
reduction assay.

1. Cell and Virus Culture

e Cell Line: Vero cells (or other susceptible cell lines like BHK-21) are commonly used for
DENV propagation and antiviral assays.[6]

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.
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 Virus: Dengue virus (e.g., DENV2) stock of known titer (plaque-forming units per mL,
PFU/mL).

2. Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the concentration of YKL-04-085 that is toxic to the host
cells.

e Protocol:

o Seed Vero cells in a 96-well plate at a density of 2 x 10™4 cells/well and incubate for 24
hours.

o Prepare serial dilutions of YKL-04-085 in culture medium.

o Remove the culture medium from the cells and add 100 pL of the diluted compound to
each well. Include a "cells only" control with medium alone.

o Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
o Assess cell viability using a colorimetric method such as the MTS/PMS assay.[7]

o Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell
viability against the compound concentration.

3. Antiviral Assay (CPE Reduction Assay)
This assay measures the ability of YKL-04-085 to protect cells from virus-induced cell death.[7]
e Protocol:

o Seed Vero cells in a 96-well plate at a density of 2 x 10™4 cells/well and incubate for 24
hours.

o Prepare serial dilutions of YKL-04-085 in culture medium at 2x the final concentration.

o In a separate tube, dilute the DENV stock to a multiplicity of infection (MOI) of 0.1 in
culture medium.
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Remove the culture medium from the cells.

Add 50 pL of the diluted YKL-04-085 to each well, followed by 50 pL of the diluted virus.
Include the following controls:

= Virus Control: Cells + Virus + Medium (no compound)

= Cell Control: Cells + Medium (no virus, no compound)

» Compound Cytotoxicity Control: Cells + Highest concentration of YKL-04-085 (no virus)

Incubate the plate for 48-72 hours until a clear cytopathic effect is observed in the virus
control wells.

Assess cell viability using the MTS/PMS assay.

Calculate the 50% effective concentration (EC50) or 90% inhibitory concentration (IC90)
by plotting the percentage of cell viability against the compound concentration.

4. Virus Yield Reduction Assay

This assay confirms the antiviral activity by quantifying the reduction in infectious virus
production.[7][8]

e Protocol:

o

[¢]

[¢]

[e]

o

Perform the antiviral assay as described above (steps 1-7).

At the end of the incubation period, collect the supernatant from each well.
Determine the viral titer in the supernatant using a plaque assay.[7]

Briefly, serially dilute the supernatant and infect a fresh monolayer of Vero cells.

After a 1-hour adsorption period, overlay the cells with a medium containing 1%
methylcellulose.
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o Incubate for 5-7 days, then fix and stain the cells with crystal violet to visualize and count
the plaques.

o Calculate the reduction in viral titer for each compound concentration compared to the
virus control.

Preparation
Seed Cells in 96-well Plate Prepare Serial Dilutions of YKL-04-085 Prepare Virus Inoculum
4 Assay Execution )
Infect Cells with Virus in the Presence of Compound
Incubate for 48-72 hours
- J
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Caption: Workflow for YKL-04-085 cell-based antiviral assay.
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Caption: Proposed mechanism of action of YKL-04-085.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: YKL-04-085 as a Potent Broad-
Spectrum Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139154#ykl-04-085-cell-based-antiviral-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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